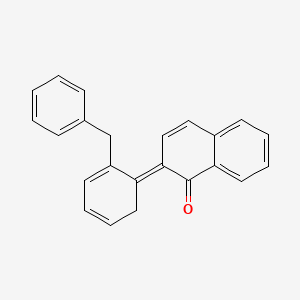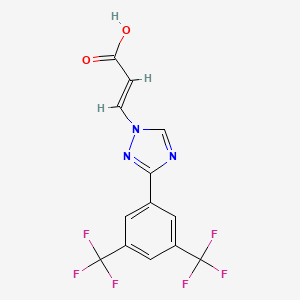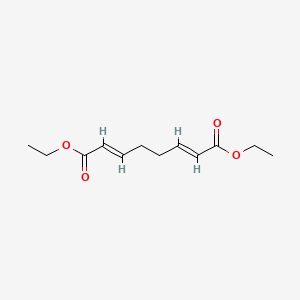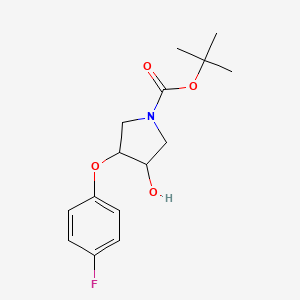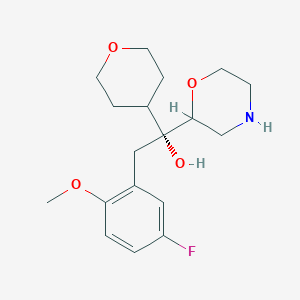![molecular formula C14H12N2O3 B14803784 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.25668 g/mol . This compound is known for its unique structure, which includes both a benzamide and a dihydroxyphenyl group, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide typically involves the reaction of 2,3-dihydroxybenzaldehyde with 3-aminobenzamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is usually heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Applications De Recherche Scientifique
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various enzymatic pathways. Additionally, its dihydroxyphenyl group allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide include:
3-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzamide: This compound has a similar structure but with the hydroxyl groups positioned differently on the phenyl ring, which can affect its reactivity and biological activity.
3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzamide: Another similar compound with hydroxyl groups at different positions, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting effects on its reactivity and applications.
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3-[(2,3-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)9-3-1-5-11(7-9)16-8-10-4-2-6-12(17)13(10)18/h1-8,17-18H,(H2,15,19) |
Clé InChI |
DSHYBLJICFTBFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)

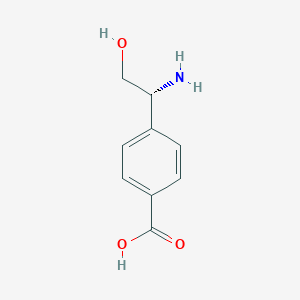
![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
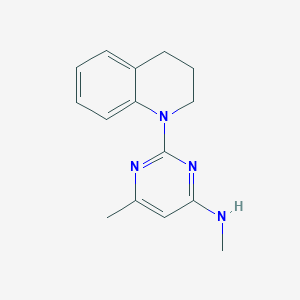

![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)
